2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-12-14(9-10-15(13)22-11-5-8-18(22)23)21-20(24)19-16(25-2)6-4-7-17(19)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBOWRPUYBWWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable pyrrolidinone derivative.
Methylation: The final step involves the methylation of the aromatic ring to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes and cellular functions.
Molecular Interactions: It can interact with other molecules, influencing their behavior and activity.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Shares a similar structure but differs in the position of the methyl group.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2): Another compound with a related structure but different functional groups.
Uniqueness
2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups and structural features
Biological Activity
2,6-Dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies, highlighting its mechanisms of action, effects on different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features a benzamide core with methoxy and oxopyrrolidine substituents, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Several studies have shown that benzamide derivatives can inhibit key enzymes involved in cancer proliferation and survival.
- Antitumor Activity : The compound has been evaluated for its ability to inhibit tumor cell growth in vitro. For instance, it demonstrates significant antiproliferative effects against various cancer cell lines.
Biological Activity Data
The following table summarizes the biological activity findings from various studies:
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | 8.78 | |
| Antiproliferative | NCI-H358 (Lung Cancer) | 6.68 | |
| Antimicrobial | S. aureus | 6.12 | |
| Antimicrobial | E. coli | 25 |
Case Studies
- Antitumor Activity : A study evaluated the compound's effect on lung cancer cell lines (A549 and NCI-H358). Results indicated that it had a lower IC50 in 2D assays compared to 3D assays, suggesting a more pronounced effect in traditional culture conditions .
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity with MIC values indicating potential for further development as an antimicrobial agent .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- The presence of methoxy groups is correlated with enhanced biological activity, potentially due to increased lipophilicity and improved membrane permeability.
- Compounds with structural similarities have shown promise in inhibiting chitin synthesis in agricultural pests, suggesting a dual application in both medicinal and agricultural fields .
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing 2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzamide core and subsequent introduction of the pyrrolidinone moiety. Key steps include:
- Amide bond formation : Coupling 2,6-dimethoxybenzoic acid with a substituted aniline derivative (e.g., 3-methyl-4-aminophenylpyrrolidinone) using activating agents like EDCI/HOBt .
- Functional group protection : Methoxy and pyrrolidinone groups may require temporary protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions .
- Optimization : Reaction conditions (temperature: 0–25°C, pH 7–9) and solvent selection (e.g., DMF or THF) are critical for yield and purity. Purification via column chromatography or recrystallization is often necessary .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ~357.4 g/mol) and isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?
Answer:
- Target identification : Use computational tools like molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Pathway analysis : Perform RNA-seq or proteomics on treated cell lines to identify dysregulated pathways (e.g., apoptosis or inflammation) .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2) and correlate with structural analogs to establish SAR .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Answer:
- Reproducibility : Standardize assay protocols (e.g., cell culture conditions, compound concentrations) to minimize variability .
- Orthogonal assays : Confirm activity using multiple methods (e.g., Western blot alongside ELISA for protein expression) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide) to identify trends in substituent effects .
Basic: What physicochemical properties are critical for handling and storing this compound?
Answer:
- Solubility : Moderate solubility in DMSO (>10 mg/mL) and ethanol (<5 mg/mL) requires stock preparation in polar aprotic solvents .
- Stability : Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the amide bond or oxidation of methoxy groups .
- Melting point : Typically 180–185°C; differential scanning calorimetry (DSC) confirms thermal stability .
Advanced: How can the synthetic route be optimized for scalability and reduced byproduct formation?
Answer:
- Catalyst screening : Test palladium or copper catalysts for coupling steps to improve efficiency (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., de-methylated byproducts) and adjust protecting groups accordingly .
Advanced: What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
- QSAR modeling : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- Toxicity prediction : Apply Derek Nexus or ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., pyrrolidinone moiety) .
- ADMET profiling : Validate predictions with in vivo studies (e.g., rodent pharmacokinetics) to refine dosing regimens .
Advanced: How can structural modifications enhance the compound’s bioactivity or selectivity?
Answer:
- Substituent variation : Replace methoxy groups with electron-withdrawing groups (e.g., -CF₃) to improve target binding affinity .
- Scaffold hopping : Integrate heterocycles (e.g., pyridine) into the benzamide core to modulate solubility and metabolic stability .
- Prodrug design : Introduce ester or phosphate groups to enhance bioavailability, followed by enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
